molecular formula C22H17F3N4O5S B2833212 2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 912886-53-4

2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Número de catálogo: B2833212
Número CAS: 912886-53-4
Peso molecular: 506.46
Clave InChI: PJAGTTOPEWXACW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetically designed organic compound featuring a complex thieno[3,2-d]pyrimidine dione core structure, which is a privileged scaffold in medicinal chemistry known for its ability to interact with various enzyme active sites. This compound is of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. The molecular structure incorporates key pharmacophores, including the electrophilic acrylamide group adjacent to the pyrimidinedione, which suggests a potential mechanism as an irreversible inhibitor. This functionality may allow the compound to form a covalent bond with cysteine residues in the ATP-binding pocket of target kinases, a strategy employed in the design of several targeted therapeutics (source) . The presence of the 3-(trifluoromethyl)phenyl group is a common feature in molecules designed for high affinity and selectivity towards specific kinase families. Consequently, this reagent is a valuable tool for researchers investigating signal transduction pathways, enzyme kinetics, and the development of covalent inhibitors for oncology and immunology applications. It is supplied for in vitro research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Número CAS

912886-53-4

Fórmula molecular

C22H17F3N4O5S

Peso molecular

506.46

Nombre IUPAC

2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17F3N4O5S/c23-22(24,25)13-3-1-4-14(9-13)27-18(31)12-28-16-6-8-35-19(16)20(32)29(21(28)33)11-17(30)26-10-15-5-2-7-34-15/h1-9H,10-12H2,(H,26,30)(H,27,31)

Clave InChI

PJAGTTOPEWXACW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3)C(F)(F)F

Solubilidad

not available

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related thieno-pyrimidinone derivatives highlight how substituent variations influence properties and bioactivity:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Functional Differences vs. Target Compound
Target Compound 3-(Trifluoromethyl)phenylamino, furan-2-ylmethyl ~495.3 (estimated) Reference compound
N-(2,5-Dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)acetamide 2,5-Dichlorophenyl, phenethyl 409.9 Chlorine atoms enhance electrophilicity; phenethyl increases lipophilicity
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide 2-Chloro-4-methylphenyl, phenyl 409.9 Chlorine and methyl groups improve metabolic stability
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2,4-Difluorophenyl, ethyl-dimethyl, thioether ~437.9 Thioether linkage alters electronic distribution
2-[[3-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide 4-Chlorophenyl, 2-(trifluoromethyl)phenyl, sulfanyl ~498.8 Sulfanyl group enhances oxidative stability

Key Observations:

  • Trifluoromethyl vs.
  • Furan vs. Phenyl/Phenethyl: The furan-2-ylmethyl group introduces a smaller, oxygen-containing heterocycle compared to bulkier aromatic substituents (e.g., phenethyl), which may reduce steric hindrance in target binding .
  • Linker Modifications: Replacing the acetamide’s oxygen with sulfur (e.g., thioether in ) increases lipophilicity but may reduce hydrolytic stability.

Bioactivity and Target Interactions

  • Kinase Inhibition: Thieno-pyrimidinones are known ATP-competitive kinase inhibitors. The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR) compared to dichlorophenyl or methyl groups in analogues .
  • Protease Modulation: The furan’s oxygen may form hydrogen bonds with serine proteases, a mechanism less feasible in phenyl-substituted analogues .
  • Cytotoxicity: Chlorine-substituted derivatives (e.g., ) show higher cytotoxicity in NCI-60 screens, whereas trifluoromethyl groups balance potency and selectivity .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~2.8 ~3.1 ~3.5
Hydrogen Bond Donors 3 2 2
Molecular Weight ~495.3 409.9 498.8
Solubility (µg/mL) ~15 (low) ~8 (low) ~5 (very low)

Key Trends:

  • Higher halogen content (e.g., dichlorophenyl in ) increases LogP and reduces solubility.
  • The trifluoromethyl group in the target compound and improves membrane permeability but requires formulation optimization.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, functionalization with trifluoromethylphenyl and furan-methyl groups, and final acetylation. Critical conditions include:
  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to avoid undesired nucleophilic attacks .
    Yield optimization requires purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the thienopyrimidine core (δ ~12.5 ppm for NH protons) and furan methyl group (δ ~4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. How can researchers assess the compound’s biological activity in vitro?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luminescence assays) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM) .
  • Binding affinity studies : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :
  • Solvent systems : Use co-solvents (e.g., PEG-400 or DMSO) at <10% v/v to avoid toxicity .
  • pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to enhance aqueous solubility .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify degradation thresholds (>150°C) .

Q. How can computational modeling guide mechanistic studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses with kinase ATP-binding pockets .
  • Density Functional Theory (DFT) : Calculate charge distribution on the trifluoromethyl group to rationalize electron-withdrawing effects .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess dynamic stability .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based efficacy (EC₅₀) to distinguish target-specific vs. off-target effects .
  • Binding kinetics : Use SPR to measure kon/koff rates and validate competitive binding mechanisms .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate experimental setups .

Q. What advanced methods track reaction intermediates during synthesis?

  • Methodological Answer :
  • LC-MS monitoring : Use inline LC-ESI-MS to detect transient intermediates (e.g., enolates or aziridines) .
  • In-situ IR spectroscopy : Identify carbonyl stretching frequencies (1700–1750 cm⁻¹) to monitor cyclization progress .
  • Isotope labeling : Synthesize 13C-labeled precursors to trace carbon migration pathways .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Systematic substitution : Replace the furan-methyl group with pyridine or thiophene analogs to assess steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl) to bioactivity using regression models .
  • Crystallography : Solve co-crystal structures with target proteins to map critical binding interactions .

Q. What experimental and computational approaches elucidate reaction kinetics?

  • Methodological Answer :
  • Stopped-flow spectroscopy : Measure rate constants for rapid steps (e.g., imine formation) .
  • Microkinetic modeling : Integrate DFT-calculated activation energies with experimental rate data .
  • Isolation of transition states : Use low-temperature NMR (−80°C) to stabilize and characterize reactive intermediates .

Q. How to investigate synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Combination index (CI) : Calculate CI values using the Chou-Talalay method to classify synergy (CI < 1) or antagonism (CI > 1) .
  • Isobolograms : Plot dose-response curves for individual vs. combined treatments to validate synergy .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by combination therapy .

Q. What methodologies identify degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate aging .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amide bonds) via accurate mass matching .
  • Radical trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.